
1,2-Isostearoylphosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Isostearoylphosphatidylcholine, or 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phospholipid compound commonly used in various scientific and industrial applications. It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is known for its stability and is often used in the formulation of liposomes and other lipid-based delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Isostearoylphosphatidylcholine can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical synthesis methods. This involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the final product. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Isostearoylphosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by enzymes such as phospholipases, resulting in the formation of free fatty acids and lysophosphatidylcholine.
Substitution: this compound can participate in substitution reactions where the phosphocholine headgroup is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and free radicals.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.
Substitution: Substitution reactions often require specific catalysts and controlled reaction environments.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Free fatty acids and lysophosphatidylcholine.
Substitution: Modified phospholipids with different headgroups.
Aplicaciones Científicas De Investigación
1,2-Isostearoylphosphatidylcholine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Used in the production of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
1,2-Isostearoylphosphatidylcholine exerts its effects primarily through its role as a component of biological membranes. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity, permeability, and signaling pathways. The molecular targets of this compound include membrane-bound enzymes and receptors, which it can modulate through its physical and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with shorter fatty acid chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains unsaturated fatty acid chains, making it more fluid than 1,2-Isostearoylphosphatidylcholine.
Uniqueness
This compound is unique due to its long, saturated fatty acid chains, which confer high stability and low fluidity to membranes. This makes it particularly useful in applications requiring stable lipid bilayers, such as in liposome formulations for drug delivery.
Propiedades
Número CAS |
58045-79-7 |
|---|---|
Fórmula molecular |
C44H88NO8P |
Peso molecular |
790.1 g/mol |
Nombre IUPAC |
2,3-bis(16-methylheptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H88NO8P/c1-40(2)32-28-24-20-16-12-8-10-14-18-22-26-30-34-43(46)50-38-42(39-52-54(48,49)51-37-36-45(5,6)7)53-44(47)35-31-27-23-19-15-11-9-13-17-21-25-29-33-41(3)4/h40-42H,8-39H2,1-7H3 |
Clave InChI |
ZYHIHGQPICHMAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Sinónimos |
1,2-isostearoyl-sn-glycero-3-phosphocholine 1,2-isostearoylphosphatidylcholine DiSPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
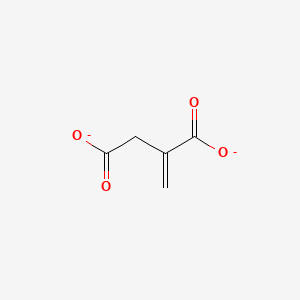
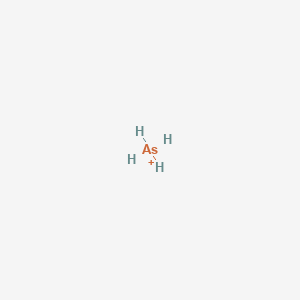

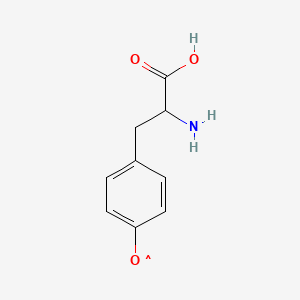
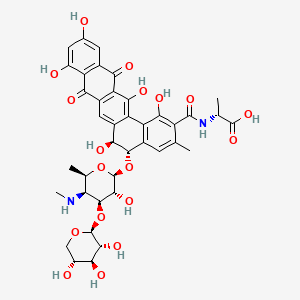

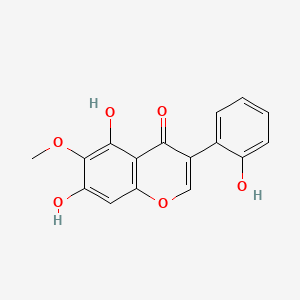

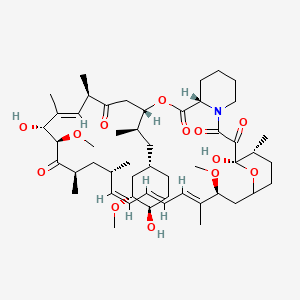
![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)
![2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B1239317.png)
![3-(1H-indol-3-yl)-2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid](/img/structure/B1239318.png)
